Product packaging for 1-phenyl-3-(4-phenylphenyl)benzene(Cat. No.:CAS No. 1166-19-4)

1-phenyl-3-(4-phenylphenyl)benzene

Cat. No.: B072429
CAS No.: 1166-19-4
M. Wt: 306.4 g/mol
InChI Key: JQGLMRCAOAALPG-UHFFFAOYSA-N
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Description

1-Phenyl-3-(4-phenylphenyl)benzene (CAS 1166-19-4) is an organic compound with the molecular formula C₂₄H₁₈ and a molecular weight of 306.4 g/mol . This compound, which is structurally classified as a quaterphenyl derivative , serves as a valuable building block in advanced materials research. Its extended conjugated system of phenyl rings makes it of particular interest in the development of organic electronic devices. Compounds in the terphenyl and quaterphenyl family are widely investigated and used as organic light-emitting materials . Specifically, such molecular architectures are promising candidates for use in Organic Light-Emitting Diodes (OLEDs) for display applications, where they can contribute to high luminous efficiency and function as blue light emitters . Furthermore, phenyl-based derivatives are fundamental in creating versatile photoredox photoinitiating systems for various photopolymerization processes, including those used in 3D printing . As a research chemical, it offers chemists a rigid, planar scaffold for constructing more complex molecular systems and exploring structure-property relationships. This product is intended for research and development purposes in a laboratory setting. For Research Use Only. Not for human or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18 B072429 1-phenyl-3-(4-phenylphenyl)benzene CAS No. 1166-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-(4-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18/c1-3-8-19(9-4-1)21-14-16-22(17-15-21)24-13-7-12-23(18-24)20-10-5-2-6-11-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGLMRCAOAALPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151438
Record name 1,1':3',1'':4'',1'''-Quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166-19-4
Record name 1,1':3',1'':4'',1'''-Quaterphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1':3',1'':4'',1'''-Quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for Carbon-Carbon Bond Formation

The construction of the aryl-aryl linkages in 1-phenyl-3-(4-phenylphenyl)benzene relies heavily on transition-metal-catalyzed cross-coupling reactions and classical electrophilic aromatic substitutions. These methods offer diverse pathways to assemble the three phenyl rings in the desired 1,3,5-substitution pattern.

Cross-Coupling Reactions for Aryl-Aryl Linkages

Palladium- and copper-catalyzed reactions are the cornerstones for forging the pivotal C-C bonds in the synthesis of this compound and its derivatives.

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of aryl-aryl bonds, owing to its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.org The synthesis of this compound via this protocol can be envisioned through two primary disconnection approaches. One common strategy involves the coupling of an aryl halide with an arylboronic acid. For instance, the reaction of 4-bromobiphenyl (B57062) with 3-methylphenylboronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate in a solvent like toluene (B28343) can yield the methylated analogue, 1-methyl-3-(4-phenylphenyl)benzene. This highlights a viable route to the parent compound by starting with the appropriate unmethylated boronic acid.

A plausible synthetic route to this compound would involve the coupling of 3-phenylphenylboronic acid with 4-bromobiphenyl or, alternatively, 4-phenylphenylboronic acid with 1-bromo-3-phenylbenzene. The choice of reactants is often dictated by the commercial availability and stability of the boronic acid and aryl halide starting materials.

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Parameters for Terphenyl Synthesis

Aryl Halide Arylboronic Acid Catalyst Base Solvent Temperature (°C) Yield (%)
4-Bromotoluene Phenylboronic acid Pd(II) Complexes Cs2CO3 1,4-Dioxane - High
4-Bromobenzoic acid Phenylboronic acid Palladium Catalyst - Water - -

Note: This table presents generalized conditions from literature for the synthesis of related biaryl and terphenyl compounds to illustrate typical Suzuki-Miyaura reaction parameters. researchgate.netyoutube.comwikipedia.org

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has evolved to include cross-coupling variants suitable for the synthesis of unsymmetrical biaryls and terphenyls. wikipedia.orgwikipedia.org This reaction typically requires harsher conditions than Suzuki-Miyaura couplings, often involving high temperatures. wikipedia.org The classic Ullmann condensation involves the copper-promoted reaction of an aryl halide with a nucleophile, and for C-C bond formation, it generally proceeds as a homocoupling. wikipedia.org However, modifications and modern iterations have expanded its scope. For the synthesis of this compound, an Ullmann approach might involve the coupling of two different aryl halides, though controlling selectivity to favor the desired unsymmetrical product over homocoupled byproducts can be a significant challenge. wikipedia.org A more controlled approach could involve the reaction of an organocuprate reagent with an aryl halide.

Recent advancements have seen the development of intramolecular Ullmann reactions for the synthesis of complex, fused aromatic systems. researchgate.net While not directly applicable to the linear structure of this compound, these developments highlight the ongoing evolution of Ullmann-type couplings.

Friedel-Crafts-Type Reactions

Friedel-Crafts reactions represent a classic approach to forming carbon-carbon bonds between aromatic rings. rsc.org This electrophilic aromatic substitution can be categorized into alkylation and acylation. For the synthesis of a terphenyl structure, a sequential Friedel-Crafts alkylation could be envisioned. For example, the reaction of benzene (B151609) with a dihalobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) could potentially form a mixture of terphenyl isomers. However, Friedel-Crafts alkylations are often plagued by issues of polyalkylation and carbocation rearrangements, making the selective synthesis of a specific isomer like this compound challenging. sapub.org

A more controlled approach might involve a Friedel-Crafts acylation, which is generally more selective. nih.gov For instance, the acylation of biphenyl (B1667301) with benzoyl chloride could introduce a third phenyl ring, which could then be followed by reduction of the ketone to furnish the terphenyl backbone. The reaction of biphenyl with succinic anhydride (B1165640) in the presence of AlCl₃ to form 4-phenylbenzoyl-propionic acid demonstrates the utility of this approach for functionalizing biphenyl precursors. nih.gov

Table 2: Example of a Friedel-Crafts Reaction for Aryl Ketone Synthesis

Aromatic Substrate Acylating Agent Catalyst Solvent Product

Note: This table provides an example of a Friedel-Crafts acylation, a reaction type that can be a step in a multi-step synthesis of terphenyls. researchgate.net

Other Established Aromatic Coupling Techniques

Beyond Suzuki-Miyaura and Ullmann reactions, several other cross-coupling methods are well-established for the synthesis of biaryl and terphenyl structures.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org The Negishi coupling is known for its high functional group tolerance and has been used in the synthesis of complex molecules. youtube.com

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This method is a powerful tool for C-C bond formation but is limited by the high reactivity of Grignard reagents, which restricts the presence of certain functional groups. wikipedia.org

Functionalization and Derivatization Strategies

The this compound scaffold, once synthesized, can be further modified to introduce various functional groups, thereby tuning its physical and chemical properties for specific applications. The reactivity of the terphenyl core allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation. The positions of substitution will be directed by the existing phenyl substituents.

A notable example of functionalization involves a derivative, 1,1':3',1''-terphenyl-4,4''-dicarbaldehyde. This compound, which contains aldehyde groups on the two outer phenyl rings, can be further modified through a palladium-catalyzed direct arylation reaction with 9-bromoanthracene. This demonstrates how the terphenyl backbone can serve as a platform for constructing more complex, functional architectures. researchgate.net Furthermore, the aldehyde groups themselves are versatile handles for a wide range of chemical transformations, including condensation reactions with amines to form imines and subsequent conversion to other functional groups. researchgate.net

Introduction of Reactive Functional Groups

The introduction of reactive functional groups onto the this compound core is a key step in modifying its properties or preparing it for further coupling reactions. Standard electrophilic aromatic substitution reactions can be employed, though the regioselectivity is influenced by the directing effects of the existing phenyl and biphenyl substituents.

Halogenation: One of the most common transformations is halogenation, which introduces a versatile handle for subsequent cross-coupling reactions. For instance, bromination of a terphenyl scaffold can be achieved, leading to products such as 1-Bromo-3-[4-(4-phenylphenyl)phenyl]benzene nih.gov. This bromo-derivative serves as a key intermediate for introducing other functional groups through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Nitration and Amination: Nitration can be accomplished using standard nitrating agents like nitric acid in the presence of sulfuric acid. The resulting nitro groups can then be reduced to amino groups using reagents such as tin(II) chloride or catalytic hydrogenation. These amino-functionalized terphenyls are precursors to a wide range of other derivatives researchgate.net.

Acylation and Alkylation (Friedel-Crafts Reactions): Friedel-Crafts reactions allow for the introduction of acyl and alkyl groups. Acylation, in particular, is useful as the resulting ketone can be a site for further chemical modifications. For example, related m-terphenyl (B1677559) structures have been functionalized with aldehyde groups (1,1':3',1''-Terphenyl-4,4''-dicarbaldehyde ), which are highly reactive and can participate in condensation and amination reactions to build more complex architectures ossila.comossila.com.

Hydroxylation and Carboxylation: While direct hydroxylation can be challenging, synthetic routes involving the aromatization of cyclohexenone precursors can yield hydroxylated terphenyls, such as ethyl 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylate researchgate.netmdpi.com. The presence of both hydroxyl and carboxylate groups offers multiple points for derivatization.

These functionalization reactions provide a toolbox for chemists to tailor the physical and electronic properties of this compound for various applications.

Selective Substitution Reactions on Aromatic Rings

The key to harnessing the synthetic potential of this compound lies in understanding and controlling the regioselectivity of substitution reactions on its three aromatic rings. The positions on the central ring are electronically and sterically distinct from those on the two terminal rings.

Studies on the reactivity of m-terphenyl (1,3-diphenylbenzene), a closely related analogue, in electrophilic aromatic substitution provide significant insights. Research involving protiodetritiation—the acid-catalyzed removal of a tritium (B154650) atom—has allowed for the quantitative determination of the relative reactivity of each position on the terphenyl scaffold rsc.orgrsc.org.

In m-terphenyl, the phenyl groups act as ortho,para-directing activators. The most activated position for electrophilic attack is the 4'-position on the central ring, which is para to one phenyl group and meta to the other. The next most reactive site is the 2'-position, ortho to one phenyl group and meta to the other. The positions on the terminal phenyl rings are less reactive than the 4' and 2' positions of the central ring rsc.orgrsc.org.

Extrapolating these findings to this compound, we can predict a similar reactivity pattern. The biphenyl substituent is also an activating group. Therefore, electrophilic substitution would be expected to occur preferentially on the central benzene ring.

Reactivity Hotspots:

Central Ring: The most favorable sites for substitution are the positions ortho and para to the existing substituents. The 4'-position (para to the phenyl group and meta to the biphenyl group) and the 6'-position (para to the biphenyl group and meta to the phenyl group) are predicted to be highly activated. The 2'-position is also activated but may experience some steric hindrance rsc.org.

Terminal Rings: The ortho and para positions of the terminal phenyl ring and the terminal ring of the biphenyl moiety are also activated sites for substitution, though generally less so than the prime positions on the central ring rsc.orgstackexchange.com. For instance, in electrophilic attack on p-terphenyl (B122091), the terminal para positions are the most reactive sites stackexchange.com.

The table below, based on data from the protiodetritiation of m-terphenyl in anhydrous trifluoroacetic acid, illustrates the relative reactivity of different positions, providing a model for the expected regioselectivity on this compound rsc.orgrsc.org.

Position (on m-terphenyl model)Substituent EffectRelative Rate FactorPredicted Reactivity
4' para to one phenyl, meta to the other4690Very High
2' ortho to one phenyl, meta to the other~1060High
4 para on a terminal phenyl ring124Moderate
2 ortho on a terminal phenyl ring52.2Moderate

This inherent regioselectivity allows for the strategic functionalization of the this compound molecule. By choosing appropriate reaction conditions and electrophiles, chemists can target specific positions on the aromatic framework to synthesize complex, well-defined molecular architectures. For example, nitration and halogenation have been shown to selectively occur at the 4'-position in m-terphenyl rsc.org. This control is fundamental for building larger, functional molecules from this versatile terphenyl platform.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework of 1-phenyl-3-(4-phenylphenyl)benzene. One-dimensional (1D) and two-dimensional (2D) NMR experiments work in concert to assign every proton and carbon signal and confirm the specific arrangement of the four phenyl rings.

The ¹H NMR spectrum of this compound is characterized by a complex series of overlapping signals in the aromatic region, typically between 7.0 and 8.0 ppm. mnstate.edu Due to the molecule's low symmetry, most of the 18 protons are chemically non-equivalent, leading to a crowded spectrum of multiplets. The integration of this region would correspond to 18 protons.

The ¹³C NMR spectrum provides clearer insight into the carbon skeleton. Given the molecule's structure, a total of 18 distinct signals for the 24 carbon atoms are expected, as several carbons are chemically equivalent due to the symmetry of the terminal phenyl rings. All signals would appear in the aromatic region, generally between 120 and 150 ppm. nih.gov The quaternary carbons, those at the points of ring-to-ring linkage, would typically appear as weaker signals in the downfield portion of this range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous structures and chemical shift theory.

Atom TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (H)7.0 - 8.0Multiplets
Aromatic Carbons (C)120 - 150Single lines

To deconstruct the complex 1D spectra, 2D NMR techniques are indispensable for establishing specific correlations and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY spectra would show correlations between the ortho, meta, and para protons within each of the four phenyl rings, helping to trace the spin systems of each ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing the entire structure together by revealing long-range correlations (typically over 2-3 bonds) between protons and carbons. For instance, HMBC would show a correlation between a proton on one ring and the quaternary carbon of an adjacent ring, providing definitive evidence of the C-C bond linking them. These correlations confirm the 1,3- and 1,4- substitution patterns of the central phenyl rings.

Table 2: Application of 2D NMR for Structural Confirmation

2D NMR TechniquePurposeExpected Correlations for this compound
COSY H-H CorrelationReveals adjacent proton relationships within each of the four phenyl rings.
HSQC ¹J C-H CorrelationLinks each aromatic proton to its directly bonded carbon atom.
HMBC ²⁻³J C-H CorrelationConfirms connectivity between phenyl rings by showing correlations from a proton on one ring to a carbon on an adjacent ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the molecule's fragmentation pattern. For this compound (C₂₄H₁₈), high-resolution mass spectrometry would confirm its exact mass. chemspider.com

The electron ionization (EI) mass spectrum would exhibit a prominent molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 306, corresponding to the molecular weight of the compound. chemspider.comnih.gov The fragmentation pattern is typically dominated by cleavages of the bonds between the phenyl rings. The stability of the aromatic rings means that the most common fragments will be based on phenyl, biphenyl (B1667301), and terphenyl cations.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonDescription
306[C₂₄H₁₈]⁺˙Molecular Ion (M⁺˙)
229[C₁₈H₁₃]⁺Loss of a phenyl radical ([M - C₆H₅]⁺)
152[C₁₂H₈]⁺˙Biphenyl-type fragment radical cation
77[C₆H₅]⁺Phenyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. As an aromatic hydrocarbon, the IR spectrum of this compound is dominated by absorptions related to the phenyl rings. dtic.mil

Key absorptions include the aromatic C-H stretching vibrations, which appear just above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ contains several sharp peaks corresponding to C=C stretching vibrations within the aromatic rings. dtic.mil Finally, strong absorptions in the 900-675 cm⁻¹ region arise from C-H out-of-plane bending, and the specific pattern of these bands can provide information about the substitution patterns on the benzene (B151609) rings.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchMedium to Weak
1600 - 1450Aromatic C=C Ring StretchMedium to Strong
900 - 675Aromatic C-H Out-of-Plane BendStrong

UV-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insight into the electronic properties of the molecule. The extensive conjugation of the four linked phenyl rings in this compound results in significant absorption in the ultraviolet region. sci-hub.se The absorption is due to π → π* electronic transitions within the conjugated system. Related meta-terphenyl derivatives show a characteristic long-wavelength absorption band in the 340-400 nm range. researchgate.net The exact position of the absorption maximum (λmax) is sensitive to the solvent environment.

Due to its extended π-conjugated system and rigid structure, the compound is also expected to be fluorescent, emitting light upon relaxation from an excited electronic state. The emission spectrum would typically be a mirror image of the absorption spectrum, shifted to a longer wavelength (a phenomenon known as Stokes shift).

Table 5: Expected Electronic Spectroscopy Data for this compound

Spectroscopic MethodPropertyExpected Observation
UV-Vis Absorption λmax~340 - 400 nm, corresponding to π → π* transitions. researchgate.net
Emission (Fluorescence) Emission λmaxExpected at a wavelength longer than the absorption λmax.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying medium to large-sized molecules like 1-phenyl-3-(4-phenylphenyl)benzene. DFT methods are widely used to determine the electronic structure and optimized geometry of molecules. tandfonline.comrsc.org

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For aromatic systems like this compound, the HOMO and LUMO are typically π-orbitals delocalized across the phenyl rings. DFT calculations can precisely compute the energies of these orbitals. While specific experimental values for this compound are not widely published, calculations for related benzene (B151609) derivatives show that adding phenyl rings generally decreases the HOMO-LUMO gap, shifting light absorption to longer wavelengths. researchgate.netunl.edu The π-conjugated system in this compound is expected to result in a smaller energy gap compared to simpler molecules like benzene or biphenyl (B1667301).

Table 1: Illustrative Frontier Orbital Energies Calculated by DFT This table presents typical values for related compounds to illustrate the expected trend for this compound.

Compound Name HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Benzene -6.75 -1.15 5.60
Biphenyl -6.21 -1.58 4.63

Data is illustrative and based on general trends in conjugated systems.

The three-dimensional structure of this compound is complex due to the rotational freedom of the single bonds connecting the phenyl rings. Steric hindrance between hydrogen atoms on adjacent rings prevents the molecule from adopting a fully planar conformation. DFT calculations are used to perform geometry optimization, a process that finds the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. capes.gov.br

Table 2: Key Dihedral Angles for Conformational Analysis of this compound This table lists the critical dihedral angles that would be determined through geometry optimization.

Dihedral Angle Description Expected Value (Degrees)
τ1 Torsion between the central ring and the 1-phenyl substituent ~40-50
τ2 Torsion between the central ring and the 3-(4-phenylphenyl) substituent ~40-50

Values are estimates based on similar sterically hindered polyphenyl systems.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations allow researchers to study the dynamic behavior of this compound over time. stanford.edu By solving Newton's equations of motion for the atoms in the system, MD simulations can model the vibrational and rotational motions of the molecule, as well as its interactions with a solvent or other surrounding molecules.

For a compound like this compound, MD simulations could be used to:

Explore the conformational landscape and the transitions between different rotational isomers in solution.

Simulate how the molecules aggregate or self-assemble in a liquid or on a surface.

Study the transport properties of the molecule through a membrane or other medium.

Such simulations provide insights that are crucial for applications in materials science and nanotechnology. mdpi.com

Molecular Modeling for Biological Interactions

Molecular modeling techniques, particularly molecular docking, are used to predict if and how a molecule like this compound might interact with a biological target, such as a protein receptor or a nucleic acid. nih.gov These methods place the molecule (the "ligand") into the binding site of the biological macromolecule and calculate a "docking score," which estimates the strength of the interaction. nih.gov

Although there are no widely reported biological activities for this compound, its rigid, hydrophobic, and bulky structure is suggestive of a scaffold that could potentially fit into hydrophobic pockets of proteins. For example, studies on other phenyl-containing compounds have used molecular docking and MD simulations to understand their binding to targets like the estrogen-related receptor α (ERRα), revealing how interactions with hydrophobic residues are crucial for binding affinity. mdpi.comnih.gov If a biological target were identified, molecular modeling could elucidate the specific binding mode and key interactions, guiding the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. Should a set of derivatives of this compound be synthesized and tested for a specific biological effect, QSAR could be a powerful tool for understanding the requirements for activity.

The process involves:

Generating a dataset of derivatives with varying substituents on the phenyl rings.

Calculating a range of molecular descriptors for each derivative. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Building a statistical model (e.g., multiple linear regression, machine learning) that relates the descriptors to the observed activity.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery or materials design process by prioritizing the most promising candidates for synthesis.

Research Applications in Materials Science and Engineering

Organic Electronic Materials

The unique photophysical properties of triphenylbenzene derivatives have led to their extensive investigation for use in organic electronic devices. Their high fluorescence quantum yield and ability to be chemically modified allow for the fine-tuning of their electronic characteristics.

Derivatives of 1,3,5-triphenylbenzene (B1329565) (TPB) are particularly valued as host materials in phosphorescent OLEDs (PhOLEDs). rsc.org The host material plays a crucial role in the emissive layer of an OLED, where it facilitates the efficient transfer of energy to the light-emitting guest molecules (dopants).

A series of starburst-shaped host materials have been developed using a central TPB core, functionalized with varying ratios of electron-donating carbazole (B46965) units and electron-accepting diphenylphosphine (B32561) oxide (DPPO) units. rsc.org This design strategy allows for the creation of bipolar host materials, which can transport both electrons and holes effectively, leading to more balanced charge injection and improved device performance. rsc.orgrsc.org For instance, blue PhOLEDs using these TPB-based hosts have demonstrated low turn-on voltages, high efficiencies, and significant brightness. rsc.org

A patent has also been granted for a novel 1,3,5-triphenylbenzene derivative specifically for use in organic electroluminescent devices, underscoring its commercial potential. google.com The thermal stability and high triplet energy of these materials are critical for the performance and longevity of blue PhOLEDs, which are essential for full-color displays and lighting applications. rsc.orgresearchgate.net

Table 1: Performance of a Blue PhOLED with a 1,3,5-Triphenylbenzene-Based Host Material

ParameterValue
Turn-on Voltage3.3 V
Maximum Current Efficiency32.2 cd A⁻¹
Maximum External Quantum Efficiency16.5%
Maximum Luminescence22,440 cd m⁻²

Data sourced from a study on starburst host materials featuring a 1,3,5-triphenylbenzene core. rsc.org

The triphenylbenzene scaffold is a promising component in the development of organic semiconductors for applications such as organic field-effect transistors (OFETs). acs.org The performance of these devices is highly dependent on the charge carrier mobility of the semiconductor used.

Research has shown that derivatives of rigid aromatic cores, similar to triphenylbenzene, can exhibit excellent semiconductor properties. For example, a phenyl-substituted derivative of cd-bioparticles.netbenzothieno[3,2-b] cd-bioparticles.netbenzothiophene (BTBT), a related polycyclic aromatic hydrocarbon, has been used to fabricate organic thin-film transistors with notable hole mobility. rsc.org

Furthermore, the synthesis of a triferrocenyl-substituted 1,3,5-triphenylbenzene has been reported, which exhibits cyan-light emission and an interesting property known as aggregation-induced enhanced emission (AIEE). rsc.org This phenomenon, where the material becomes more emissive in an aggregated state, is highly desirable for solid-state electronic devices. rsc.org The fluorescence quantum yield of this material was observed to increase from 13% in a dilute solution to 74% upon aggregation. rsc.org

The inherent fluorescence of the 1,3,5-triphenylbenzene (TPB) core makes it an excellent platform for the development of chemosensors. rsc.orgrsc.orgsemanticscholar.org These sensors operate by changing their fluorescence properties—either through quenching ("turning off") or enhancement ("turning on")—upon binding to a specific analyte. nih.gov

The versatility of the TPB platform allows for the synthesis of sensors for a wide range of analytes by attaching specific receptor groups to the peripheral phenyl rings. rsc.orgnih.gov For example:

Heavy Metal Ions: A water-soluble TPB derivative functionalized with salicylate (B1505791) groups has been shown to be a highly selective and sensitive sensor for copper ions (Cu²⁺) in aqueous solutions, with a detection limit as low as 0.19 parts per billion (ppb). nih.gov

Explosives: By incorporating electron-rich groups, TPB-based sensors have been developed for the detection of polynitroaromatic compounds like trinitrotoluene (TNT) and picric acid (PA), which are common components of explosives. rsc.orgrsc.orgsemanticscholar.org

Anions: Tris-salicylaldimine Schiff bases built on a TPB core have been synthesized to selectively detect fluoride (B91410) ions through a fluorescence turn-on mechanism. nih.govrsc.org

The high thermal and photochemical stability of the TPB fluorophore contributes to the robustness and reliability of these sensors. rsc.orgnih.govrsc.orgsemanticscholar.org

Polymeric Materials and Frameworks

The rigid and well-defined geometry of triphenylbenzene makes it an ideal monomer or building block for the creation of complex polymeric structures and porous frameworks with advanced properties.

Triphenylbenzene has been used as a monomer to synthesize phenyl porous organic polymers (P-POPs). mdpi.com These materials are created through the polymerization of triphenylbenzene with other aromatic monomers, such as biphenyl (B1667301). mdpi.com The resulting polymers possess a high specific surface area and a porous structure, making them suitable for applications like adsorption. mdpi.com

One study reported the synthesis of P-POPs with a specific surface area of up to 1098 m²/g. These polymers demonstrated high efficiency in adsorbing tetracycline, an antibiotic, from water. mdpi.com The use of triphenylbenzene as a monomer contributes to the formation of these highly porous and robust polymer networks. mdpi.com While not directly employing 1-phenyl-3-(4-phenylphenyl)benzene, the synthesis of high-performance conjugated polymers like poly(p-phenylenevinylene) (PPV) often involves phenyl-containing monomers, highlighting the importance of the phenyl structural unit in polymer chemistry. lnu.edu.cnrsc.org

Functionalized derivatives of 1,3,5-triphenylbenzene are widely used as rigid, triangular linkers in the construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). rsc.orgsemanticscholar.orgcd-bioparticles.net These crystalline porous materials are of great interest for applications in gas storage, separation, and catalysis. cd-bioparticles.netresearchgate.netnih.gov

The specific functional groups attached to the TPB core determine how it links together to form the framework:

For MOFs: Carboxylic acid-functionalized TPB, such as 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H₃BTB), acts as a linker that coordinates with metal ions or clusters to form the MOF structure. cd-bioparticles.netrsc.org

For COFs: TPB linkers functionalized with groups like amines (–NH₂), aldehydes (–CHO), boronic acids (–B(OH)₂), or nitriles (–CN) can form strong covalent bonds to create robust, purely organic frameworks. rsc.orgsemanticscholar.orgcd-bioparticles.net

The use of these triphenylbenzene-based linkers allows for precise control over the pore size and chemical environment within the framework, leading to materials with high thermal stability and permanent porosity. researchgate.netresearchgate.net For example, COFs constructed with TPB linkers have shown potential in photocatalysis and as materials for optoelectronics. researchgate.net

Table 2: Functionalized 1,3,5-Triphenylbenzene Linkers for MOFs and COFs

Functional GroupFramework TypeReference(s)
Carboxylic Acid (–COOH)MOF rsc.orgsemanticscholar.orgcd-bioparticles.netrsc.org
Amine (–NH₂)COF rsc.orgsemanticscholar.orgcd-bioparticles.net
Aldehyde (–CHO)COF rsc.orgsemanticscholar.orgcd-bioparticles.net
Boronic Acid (–B(OH)₂)COF rsc.orgsemanticscholar.orgcd-bioparticles.net
Cyano (–CN)COF rsc.orgsemanticscholar.orgcd-bioparticles.net

Linkers in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Design and Synthesis of Conjugated COFs

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers formed from organic precursors linked by strong covalent bonds. wikipedia.orgmdpi.com Their ordered two- or three-dimensional structures result in materials with permanent porosity, exceptional thermal stability (up to 600 °C), and low density. wikipedia.orgmdpi.com The key to designing COFs lies in the judicious selection of secondary building units (SBUs), or precursors, which allows for predetermined structures and tunable properties. wikipedia.org

Biphenyl and terphenyl derivatives, with their rigid and geometrically defined structures, are excellent candidates for SBUs in COF synthesis. For instance, the solvothermal Schiff-base condensation of W-shaped diamines (derived from norbornene) with a trialdehyde can produce novel β-ketoenamine-linked COFs. rsc.org This method allows for the creation of frameworks with decorated pore interiors, such as methyl groups from a norbornane (B1196662) unit, which can influence gas selectivity. rsc.org

A significant challenge in COF synthesis is preventing structural collapse during the activation process (solvent removal). A recently developed "self-sacrificing guest" strategy addresses this by introducing decomposable salt molecules into the COF pores. nih.gov These salt guests act as a rigid support, counteracting the capillary forces that cause pore shrinkage, and are then removed by heating. nih.gov This method has been successfully applied to a prototypical 2D COF made from 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) and terephthalaldehyde (B141574) (PDA), significantly enhancing its crystallinity and surface area. nih.gov

Table 1: Properties of Representative Covalent Organic Frameworks

COF NameBuilding BlocksKey FeatureResulting PropertySource
ND-COF-1 / ND-COF-2W-shaped diamines, Trialdehyde (Tp)Pore interior decorated with methyl groups from norbornane unit.High chemical stability and CO2/N2 selectivity. rsc.org
SG-COF-1 (TAPB-PDA COF)1,3,5-tris(4-aminophenyl)benzene (TAPB), Terephthalaldehyde (PDA)Synthesized using a "self-sacrificing guest" strategy.Superior crystallinity and up to 15x increase in BET surface area compared to conventional methods. nih.gov
Coordination Chemistry in MOF Synthesis

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. acs.orgresearchgate.netustc.edu.cn The versatility of MOFs stems from the ability to tune their pore size, functionality, and electronic properties by carefully selecting the metal and organic linker. acs.orgnih.gov Biphenyl derivatives functionalized with coordinating groups, such as carboxylic acids or phosphines, are widely used as organic linkers.

For example, a facile one-step hydrothermal method has been used to synthesize a nickel-based MOF using 4,4'-biphenyl dicarboxylic acid (BPDC) as the organic linker. nih.gov By varying the synthesis temperature, the pore size of the resulting Ni-BPDC-MOF nanostructure can be tuned, which in turn affects its performance in applications like supercapacitors. nih.gov The sample synthesized at 180 °C showed a nanoplate morphology and a high specific capacitance of 488 F·g⁻¹ at a current density of 1.0 A·g⁻¹. nih.gov

Similarly, zinc-based MOFs have been synthesized with a biphenyl linker containing a diphenylphosphino functional group. sigmaaldrich.com The introduction of such functional groups can impart specific chemical reactivity or catalytic activity to the framework. The stability of MOFs, particularly against water, is a critical factor for practical applications and can be enhanced by increasing the bonding strength of the building units or by incorporating hydrophobic components into the framework. rsc.org

Photoinitiating Systems for Photopolymerization

Photopolymerization is a process where liquid monomers and oligomers are converted into solid polymers upon exposure to light, often in the presence of a photoinitiator. mdpi.com Biphenyl and terphenyl derivatives have been investigated as highly effective components in photoinitiating systems due to their excellent spectroscopic properties and ability to participate in the generation of reactive species (radicals or cations) needed to start polymerization. nih.govrsc.orgresearchgate.net

Free Radical Photopolymerization Initiators

Free radical polymerization is a common method for curing materials like acrylate-based resins. mdpi.comnih.gov The process is initiated by free radicals generated from a photoinitiator upon light absorption. mdpi.com Photoinitiating systems can be classified as Type I, where the initiator molecule cleaves to form radicals, or Type II, where the excited initiator abstracts a hydrogen atom from a co-initiator (like an amine). mdpi.com

A series of multifunctional biphenyl derivatives, specifically 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives, have shown high efficiency as photosensitizers in two-component initiating systems. nih.govresearchgate.net In combination with an amine co-initiator such as ethyl 4-(dimethylamino)benzoate (B8555087) (EDB), these biphenyl derivatives can act as electron acceptors (photo-reduction mechanism) to generate the radicals that initiate polymerization. nih.gov These systems are effective for curing various acrylate (B77674) monomers. nih.govresearchgate.net

Cationic Photopolymerization Photoinitiators

Cationic photopolymerization is particularly advantageous for curing monomers like epoxides and vinyl ethers. iupac.orgunica.it A key benefit is the absence of oxygen inhibition, a common issue in free radical polymerization. iupac.orgunica.it The process is typically initiated by a strong acid photogenerated from an onium salt, such as an iodonium (B1229267) or sulfonium (B1226848) salt. iupac.orgresearchgate.net

Biphenyl and terphenyl derivatives can act as potent photosensitizers for these onium salts, enabling the polymerization to be triggered by lower energy UV-A or visible light. nih.govresearchgate.net When irradiated, the excited biphenyl derivative transfers energy to the onium salt (e.g., a diaryliodonium salt like Speedcure 938), causing it to decompose and release the acid that initiates the ring-opening polymerization of epoxy monomers. nih.govresearchgate.net Studies on 2-amino-4-methyl-6-(4-phenylphenyl)-benzene-1,3-dicarbonitrile derivatives have demonstrated very efficient cationic polymerization of 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane-carboxylate (CADE) monomer under UV-A LED light. researchgate.net A significant advantage of cationic polymerization is that the reaction can continue long after the light source is turned off, a phenomenon known as "dark reaction," leading to high final monomer conversion. acs.org

Applications in Additive Manufacturing (e.g., 3D Printing of Nanocomposite Materials)

The efficiency of biphenyl-based photoinitiating systems makes them highly suitable for additive manufacturing, or 3D printing, particularly in vat photopolymerization techniques like stereolithography. rsc.orgtoolcraft.desiemens-energy.com These processes rely on the precise, layer-by-layer curing of a liquid photopolymer resin to build a three-dimensional object. mdpi.com

Biphenyl derivative photosensitizers have been successfully used to 3D print nanocomposite materials. nih.govrsc.org For instance, a photocurable resin containing multi-walled carbon nanotubes (MWCNTs) was formulated with a photoinitiating system based on a 2-(diethylamino)-4-(1-ethylpropyl)-6-phenyl-benzene-1,3-dicarbonitrile derivative. nih.govrsc.org Using a 405 nm LED light source, this system enabled the printing of fluorescent photocurable patterns. rsc.org The ability to initiate polymerization with visible light is a significant advantage, allowing for the use of safer, low-energy light sources like LEDs. nih.gov

Table 2: Representative Photopolymerization Systems Using Biphenyl Derivatives

Polymerization TypePhotosensitizerCo-initiator / AdditiveMonomer(s)ApplicationSource
Free Radical2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile deriv.Ethyl 4-(dimethylamino)benzoate (EDB)Trimethylolpropane triacrylate (TMPTA)General Curing nih.govresearchgate.net
Cationic2-amino-4-methyl-6-(4-phenylphenyl)-benzene-1,3-dicarbonitrile deriv.Iodonium Salt (e.g., Speedcure 938)3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane-carboxylate (CADE)Coatings, Adhesives researchgate.net
Hybrid (IPN Formation)2-(diethylamino)-4-(1-ethylpropyl)-6-phenyl-benzene-1,3-dicarbonitrile deriv.Speedcure 938CADE and TMPTAInterpenetrating Polymer Networks nih.gov
Nanocomposite 3D Printing2-(diethylamino)-4-(1-ethylpropyl)-6-phenyl-benzene-1,3-dicarbonitrile deriv.Speedcure 938Methacrylate resin with MWCNTsAdditive Manufacturing nih.govrsc.org

Biological Research and Pharmacological Exploration of Terphenyl Derivatives

Natural Product Isolation and Identification from Fungi and Other Sources

A vast number of p-terphenyl (B122091) derivatives have been discovered as secondary metabolites produced by various organisms, with fungi being the most prolific source. nih.gov These compounds are characterized by a p-terphenyl core, which is often modified with different oxygen-containing functional groups, isoprenyl groups, or additional ring systems, leading to significant structural diversity. nih.gov

Fungi from the genus Thelephora are known producers of bioactive p-terphenyls, including the anti-inflammatory compound vialinin A, which was isolated from Thelephora vialis and Thelephora terrestris. nih.gov Other series of p-terphenyls identified from this genus include ganbajunins, terrestrins, and telephantins. nih.gov Species of the genus Aspergillus are another prominent source, yielding compounds like terphenyllin (B1681270). nih.gov Investigations into endolichenic fungi—fungi that live within lichens—have also led to the discovery of novel terphenyls. For example, a chemical study of Floricola striata, a fungus inhabiting a lichen from the Umbilicaria species, resulted in the isolation of ten new p-terphenyl derivatives named floricolins A–J, alongside six previously known compounds. acs.orgacs.org

Marine environments have also proven to be a rich source of these compounds. A study of the marine-derived fungus Aspergillus candidus HM5-4, isolated from a sea sponge, yielded two new p-terphenyls, asperterphenylcins A and B, as well as known derivatives like 4''-deoxyterprenin (B1247088) and terphenyllin. nih.govmdpi.com Similarly, actinomycetes, a group of bacteria, contribute to the diversity of known terphenyls. A halophilic actinomycete, Nocardiopsis gilva, was found to produce 6′-Hydroxy-4,2′,3′,4″-tetramethoxy-p-terphenyl. nih.gov

The discovery and isolation of bioactive terphenyl derivatives heavily rely on a strategy known as bioassay-guided fractionation. nih.govresearchgate.net This technique is a systematic process for identifying novel, biologically active compounds from complex mixtures like fungal or plant extracts. nih.gov

The procedure begins with the initial screening of a crude extract for a specific biological activity, such as antimicrobial or cytotoxic effects. researchgate.net If the extract shows promise, it is then separated into simpler mixtures, or "fractions," using chromatographic techniques. Each of these fractions is subsequently tested for the same biological activity. The most active fraction is selected for further separation, and this cycle of separation and biological testing is repeated. researchgate.net This iterative process progressively narrows down the search, concentrating the active component until a pure, biologically active compound is isolated and can be structurally identified. nih.gov This approach ensures that the chemical isolation efforts are focused solely on the compounds responsible for the observed biological effects, making it an efficient method for discovering new potential drugs from natural sources. researchgate.net

Antimicrobial Properties

Many naturally occurring terphenyl derivatives have demonstrated significant antimicrobial capabilities, with studies exploring their effects against a range of pathogenic bacteria and fungi.

Research has identified several terphenyl derivatives with potent antibacterial action. A study involving the marine-derived actinomycete Nocardiopsis sp. led to the isolation of new p-terphenyls, nocarterphenyls D-H. nih.gov Nocarterphenyl D, which features a rare 2,2′-bithiazole scaffold, showed promising activity against multiple bacterial strains with Minimum Inhibitory Concentration (MIC) values between 1.5 and 6.2 μM. nih.govacs.orgresearchgate.net Nocarterphenyl E exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with an efficacy that surpassed the positive control, ciprofloxacin. nih.govacs.org Another compound, 6′-Hydroxy-4,2′,3′,4″-tetramethoxy-p-terphenyl, isolated from the actinomycete Nocardiopsis gilva, was found to be active against Bacillus subtilis with a MIC value of 64 μg/ml. nih.gov

CompoundSource OrganismTarget BacteriaMIC (μM)
Nocarterphenyl D Nocardiopsis sp.Multiple Bacteria1.5 - 6.2
Nocarterphenyl E Nocardiopsis sp.MRSAN/A
6′-Hydroxy-4,2′,3′,4″-tetramethoxy-p-terphenyl Nocardiopsis gilvaBacillus subtilis64 µg/mL

Data sourced from multiple studies. nih.govnih.govacs.orgresearchgate.net Note: The MIC for Nocarterphenyl E against MRSA was reported as surpassing the positive control, ciprofloxacin, but a specific value was not provided.

The antifungal potential of terphenyl derivatives has also been well-documented. During a search for antifungal metabolites from endolichenic fungi, floricolin C, isolated from Floricola striata, exhibited significant fungicidal action against Candida albicans with a MIC of 8 μg/mL. acs.orgacs.org Further investigation into its mechanism revealed that the compound causes the destruction of the fungal cell membrane, leading to cell death. acs.orgacs.org From the marine-derived fungus Aspergillus candidus, the compound asperterphenylcin A showed a strong inhibitory effect on the fungus Neoscytalidium dimidiatum, producing an inhibition circle of 31.67 ± 2.36 mm at a concentration of 10.0 µ g/disc . nih.govmdpi.com Additionally, 6′-Hydroxy-4,2′,3′,4″-tetramethoxy-p-terphenyl displayed antifungal activity against Candida albicans with a MIC of 32 μg/ml. nih.gov

CompoundSource OrganismTarget FungiActivity
Floricolin C Floricola striataCandida albicansMIC: 8 μg/mL
Asperterphenylcin A Aspergillus candidusNeoscytalidium dimidiatum31.67 mm inhibition @ 10 µ g/disc
6′-Hydroxy-4,2′,3′,4″-tetramethoxy-p-terphenyl Nocardiopsis gilvaCandida albicansMIC: 32 μg/mL

Data sourced from multiple studies. nih.govacs.orgacs.orgnih.govmdpi.com

Antitumor and Antiproliferative Activities

The cytotoxic effects of terphenyl derivatives against various cancer cell lines have been a major focus of pharmacological research. These compounds have shown potential as scaffolds for the development of new anticancer agents. nih.gov

The parent compound terphenyllin, primarily found in Aspergillus species, has demonstrated significant antitumor and anti-metastatic effects in xenograft models of gastric and pancreatic cancer. nih.gov A synthetic terphenyllin derivative, CHNQD-00824, was evaluated against 13 different cancer cell lines and showed potent cytotoxic activity, with IC₅₀ values in the sub-micromolar range for cell lines including BT549 (triple-negative breast cancer), U2OS (osteosarcoma), HCT8 and HCT116 (colon cancer), and DU145 (prostate cancer). nih.gov Further studies indicated that this compound inhibits cancer cell proliferation and migration, possibly by inducing DNA damage. nih.gov

Other terphenyls isolated from the marine-derived fungus Aspergillus candidus also displayed cytotoxic activity. nih.govmdpi.com Specifically, 4''-deoxyterprenin and 3''-hydroxyterphenyllin were active against a panel of human cancer cell lines, with IC₅₀ values ranging from 3.32 to 60.36 µM. nih.govmdpi.com

CompoundTarget Cell LinesIC₅₀ Range (μM)
CHNQD-00824 BT549, U2OS, HCT8, HCT116, DU1450.16 - 7.64
4''-deoxyterprenin K562, BEL-7402, SGC-7901, A549, HeLa3.32 - 60.36
3''-hydroxyterphenyllin K562, BEL-7402, SGC-7901, A549, HeLa3.32 - 60.36

Data sourced from multiple studies. nih.govmdpi.comnih.gov

Enzyme Inhibition Studies (e.g., α-glucosidase, Ubiquitin-Specific Proteases)

Terphenyl derivatives have been identified as potent inhibitors of several key enzymes, highlighting their potential for treating a range of diseases, including inflammation, cancer, and diabetes. nih.govmdpi.com

Vialinin A, a p-terphenyl from Thelephora fungi, functions as a protease inhibitor. It effectively targets ubiquitin-specific peptidases USP4 and USP5, as well as the sentrin-specific protease SENP1. nih.gov These enzymes are considered prominent targets for developing anti-inflammatory and anticancer drugs. nih.gov

Several terphenyls have also shown significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion whose inhibition can help manage type 2 diabetes. nih.govmdpi.com Compounds isolated from the marine fungus Aspergillus candidus, including asperterphenylcin B, terphenyllin, and 3''-hydroxyterphenyllin, were identified as potent α-glucosidase inhibitors with IC₅₀ values of 1.26 µM, 2.16 µM, and 13.22 µM, respectively. nih.govmdpi.com

CompoundTarget EnzymeActivity (IC₅₀)
Vialinin A USP4/USP5, SENP1Potent Inhibitor
Asperterphenylcin B α-glucosidase1.26 µM
Terphenyllin α-glucosidase2.16 µM
3''-hydroxyterphenyllin α-glucosidase13.22 µM

Data sourced from multiple studies. nih.govnih.govmdpi.com Note: A specific IC₅₀ value for Vialinin A was not provided in the source material.

Molecular Docking and Binding Site Analysis.cardiff.ac.uk

Molecular docking simulations have been instrumental in understanding how terphenyl derivatives interact with biological targets at the molecular level. These computational studies provide insights into the binding modes and affinities of these compounds, guiding the design of more potent and selective molecules.

One significant area of research has been the development of m-terphenyl (B1677559) derivatives as small-molecule inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) protein-protein interaction, a critical pathway in cancer immunotherapy. nih.gov In silico modeling, often utilizing tools like AutoDock Vina, has been employed to predict the binding of these compounds to the dimeric structure of PD-L1. nih.govacs.org For instance, a rigidified m-terphenyl core, derived by removing a flexible ether linker from an existing inhibitor structure, demonstrated a stronger predicted binding affinity to PD-L1 (−11.7 kcal/mol) compared to the original fragment (−10.7 kcal/mol). nih.govacs.org This improved potency was attributed to a more stable complex, primarily through enhanced π–π stacking interactions with the amino acid residue Tyr56 in the PD-L1 binding pocket. nih.gov Further studies on C2-symmetrical terphenyl compounds designed to bind to PD-L1 have also utilized molecular docking to guide their synthesis and subsequent biological testing. nih.gov

Beyond cancer immunotherapy, p-terphenyl derivatives have been investigated as inhibitors of other therapeutic targets. For example, the natural product Vialinin A, a p-terphenyl derivative, is a known potent inhibitor of Ubiquitin-Specific Protease 4 (USP4), an enzyme implicated in inflammation and cancer. semanticscholar.org Molecular modeling was used to investigate the interaction of Vialinin A and a series of 32 other p-terphenyl compounds with USP4. semanticscholar.org These studies successfully located the binding site around the V98 residue within the USP segment of the enzyme, identifying key interaction contacts and establishing a model of the USP4/Vialinin A complex. semanticscholar.org This computational analysis helped identify other natural p-terphenyls, such as Vialinin B and Aurantiotinin A, as having even more favorable binding energies with USP4 than Vialinin A itself. semanticscholar.org

Additionally, molecular mechanics calculations have been used to model the interactions of other terphenyl compounds, such as a derivative designed as an amine receptor, with small molecules like acetic acid, further showcasing the utility of computational methods in this field. researchgate.net

Structure-Binding Relationship Elucidation.cardiff.ac.ukrsc.org

Understanding the relationship between the chemical structure of terphenyl derivatives and their binding affinity to biological targets is crucial for optimizing their therapeutic potential.

In the context of PD-L1 inhibitors, structure-activity relationship (SAR) studies have been conducted on novel C2-symmetrical terphenyl compounds. nih.gov These studies revealed that the general architecture, consisting of an m-terphenyl core, an additional aromatic ring, and a solubilizing agent, significantly influences activity. nih.gov The substitution pattern on the terphenyl core plays a critical role. For example, within a series of 1,2,3-m-terphenyl derivatives, the introduction of a chlorine atom into the central ring resulted in a derivative (compound 7m) with enhanced activity (IC₅₀ = 0.69 µM). nih.gov However, altering the solubilizing group in this compound from a piperazine-based moiety to ethanolamine (B43304) (compound 7n) led to a decrease in activity (IC₅₀ = 2.04 µM). nih.gov The position of substituents was also found to be important; additional methoxy (B1213986) groups on the molecular core were shown to positively influence activity. nih.gov An in-depth analysis of the arrangement of the phenyl rings within the PD-L1 binding pocket revealed correlations between the plane angle values and the affinity of the compounds. nih.gov

For the p-terphenyl inhibitors of USP4, structure-binding relationship analysis identified key features for potent inhibition. semanticscholar.org The study compared 32 different p-terphenyl compounds, leading to the identification of 11 with satisfactory predicted USP4 binding capacity. semanticscholar.org This analysis provides a foundation for the future rational design of novel USP4 inhibitors based on the p-terphenyl skeleton. semanticscholar.org

Development of Novel Bioactive Compounds based on Terphenyl Scaffolds.cardiff.ac.uk

The terphenyl scaffold has proven to be a versatile foundation for the development of new bioactive compounds targeting a range of diseases. nih.gov The structural and electronic insights gained from molecular modeling and SAR studies have fueled the design and synthesis of novel derivatives with improved pharmacological properties.

A significant focus has been on creating small-molecule inhibitors of the PD-1/PD-L1 pathway for cancer treatment. nih.govnih.gov Researchers have designed and synthesized new classes of potent inhibitors based on a rigidified m-terphenyl scaffold. nih.govacs.org These efforts have led to compounds that effectively inhibit the formation of the PD-1/PD-L1 complex, as demonstrated by various biophysical and biochemical assays like the Homogeneous Time-Resolved Fluorescence (HTRF) assay. nih.govnih.gov The synthesis of these compounds often relies on established chemical reactions like the Suzuki cross-coupling, which allows for the efficient construction of the terphenyl core. nih.govnih.gov More advanced designs have explored C2-symmetrical terphenyl structures to investigate the impact of symmetry on binding to the PD-L1 protein. nih.gov

The development of bioactive terphenyls extends beyond PD-L1 inhibitors. Naturally occurring p-terphenyls, primarily isolated from fungi, exhibit a wide array of biological activities, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects. nih.govresearchgate.net This natural diversity has inspired the synthesis of p-terphenyl derivatives to evaluate their anticancer activities in vitro. nih.gov For example, some 1,4-substituted p-terphenyl compounds have been shown to possess antiviral activity. researchgate.net

The exploration of terphenyls as bioactive scaffolds is an active area of research, with the potential to yield new drugs for various therapeutic applications. nih.govmdpi.com The adaptability of the terphenyl core allows for fine-tuning of its properties through chemical modification, making it a valuable starting point for drug discovery programs. nih.govresearchgate.net

Interactive Data Table: Inhibitory Activities of C2-Symmetrical Terphenyl Derivatives against PD-1/PD-L1 Interaction nih.gov

CompoundSubstituent (R)Core StructureIC₅₀ (µM)
7b Ethanolamine1,3,5-m-terphenyl with methoxy groups0.74
7m Piperazine-based1,2,3-m-terphenyl with chlorine0.69
7n Ethanolamine1,2,3-m-terphenyl with chlorine2.04

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of unsymmetrical m-terphenyls like 1-phenyl-3-(4-phenylphenyl)benzene has traditionally relied on multi-step processes. However, the field is moving towards more efficient and environmentally benign strategies. Future efforts will likely focus on one-pot reactions, catalytic systems with higher atom economy, and the use of greener solvents and reagents. mdpi.com

Key emerging synthetic paradigms include:

Multicomponent Reactions (MCRs): Three-component reactions, for instance between amines, β-ketoesters, and chalcones, can construct highly substituted dihydro-m-terphenyl cores in a single step with high atom economy, producing only water as a byproduct. nih.gov Subsequent aromatization yields the desired terphenyl structure. This approach allows for the rapid generation of diverse libraries of derivatives. nih.gov

Sequential Cross-Coupling Reactions: Methods enabling sequential, chemoselective Suzuki-Miyaura cross-couplings are particularly valuable for building unsymmetrical terphenyls. A notable strategy involves the use of a ligandless palladium catalyst for the first coupling reaction at room temperature, followed by the addition of a specific ligand, such as SPhos, to facilitate the second coupling at a different position on the central ring. nih.govfigshare.com This allows for precise control over the final structure.

"Greener" Catalysis and Conditions: Research into sustainable chemistry is driving the adoption of new catalytic systems. A mild, copper-catalyzed Chan-Lam protocol for synthesizing aryl chalcogenides in an aqueous micellar medium represents a significant step forward. rsc.org This method uses water as a solvent and air as the oxidant, drastically reducing the environmental impact. rsc.org Similarly, exploring solvent-free reaction conditions, such as mechanochemical grinding or using microwave irradiation, can reduce waste, energy consumption, and reaction times. mdpi.com

Aryne Chemistry: One-pot syntheses involving a two-aryne sequence provide another advanced route to m-terphenyls, further streamlining the construction of these complex molecules. acs.org

Synthetic ApproachDescriptionKey AdvantagesRelevant Research
Sequential Suzuki-Miyaura CouplingStepwise, chemoselective cross-coupling of a dihalo-arene with different arylboronic acids using tailored palladium catalysts and ligands.High control over substitution for unsymmetrical products; good to excellent yields. nih.govfigshare.com
Multicomponent Reactions (MCRs)A one-pot reaction combining three or more starting materials to form a complex product, such as a dihydro-m-terphenyl core.High atom economy, operational simplicity, rapid library generation. nih.gov
Aqueous Micellar CatalysisCopper-catalyzed Chan-Lam cross-coupling performed in water with the aid of surfactants to solubilize hydrophobic reactants.Environmentally benign (uses water), recyclable aqueous phase, mild reaction conditions. rsc.org
Two-Aryne SequenceA one-pot method utilizing the generation and subsequent reaction of two aryne intermediates to build the terphenyl scaffold.Streamlined synthesis from simple precursors. acs.org

Advanced Characterization Techniques for Solid-State and Thin-Film Forms

The performance of materials based on this compound in electronic devices is intrinsically linked to their molecular packing in the solid state and their morphology in thin films. Understanding and controlling these features requires a suite of advanced characterization techniques that provide information across multiple length scales. nih.gov

Future research will increasingly rely on high-resolution and in-situ methods to probe these structures:

Solid-State Packing: While X-ray Diffraction (XRD) remains a cornerstone for identifying crystalline phases and measuring atomic spacing, its combination with other techniques provides a more complete picture. uomustansiriyah.edu.iq Low-dose high-resolution electron microscopy (LD-HREM) can visualize molecular conformations and packing arrangements, such as the lamellar or helical structures adopted by related oligo(phenylene)s. nih.gov For metal complexes incorporating m-terphenyl (B1677559) ligands, X-ray crystallography is fundamental for determining the precise geometry and coordination environment, which is often dominated by steric and crystal packing effects. nih.govacs.org

Thin-Film Morphology and Interfaces: For thin films used in devices like OLEDs, surface and interface characterization is critical. Atomic Force Microscopy (AFM) is indispensable for probing surface topology and roughness at the nanoscale. mdpi.com Transmission Electron Microscopy (TEM) provides high-resolution imaging of the film's internal nanostructure and particle arrangements. uomustansiriyah.edu.iq For measuring film thickness, X-ray Reflectometry (XRR) and spectroscopic ellipsometry are powerful non-contact methods. measurlabs.com

Emerging High-Resolution and In-Situ Techniques: The next frontier in characterization involves novel, high-resolution methods that can map structure and composition in three dimensions or in real-time during film growth or device operation. avs.orgavs.org Techniques like Atom Probe Tomography (APT), X-ray nano-diffraction, and FIB/SEM (Focused Ion Beam/Scanning Electron Microscope) tomography are becoming more crucial for creating detailed 3D microstructural maps. avs.orgavs.org In-situ characterization during processing will be key to understanding fundamental structure-property-processing relationships. avs.org

TechniqueInformation ObtainedApplication AreaRelevant Research
X-Ray Diffraction (XRD)Crystalline phase, atomic spacing, grain size, preferred orientation.Solid-State & Thin Film nih.govuomustansiriyah.edu.iq
Atomic Force Microscopy (AFM)Surface topography, roughness, phase segregation at the nanoscale.Thin Film mdpi.com
Transmission Electron Microscopy (TEM)High-resolution imaging of internal nanostructure, particle size and shape.Thin Film uomustansiriyah.edu.iq
X-ray CrystallographyPrecise 3D molecular structure and intermolecular packing in single crystals.Solid-State nih.govacs.org
FIB/SEM TomographyThree-dimensional microstructural characterization and mapping.Advanced Thin Film avs.orgavs.org

Rational Design of Derivatives for Tuned Optoelectronic Properties

The m-terphenyl scaffold is a prime candidate for developing new organic semiconductors. Its rigid structure provides a high triplet energy, making it an excellent host material for phosphorescent and TADF (Thermally Activated Delayed Fluorescence) emitters in OLEDs. researchgate.net The rational design of derivatives of this compound focuses on modifying the core or adding functional groups to fine-tune key properties like energy levels (HOMO/LUMO), charge transport capabilities, and emission color. mdpi.comunibo.it

Future design strategies will likely involve:

Host Materials for High-Efficiency OLEDs: By attaching functional units like carbazole (B46965) or phenanthroimidazole to an m-terphenyl core, researchers can create host materials with excellent thermal stability and suitable energy levels for efficient deep-blue OLEDs. researchgate.netresearchgate.net Computational studies using Density Functional Theory (DFT) are increasingly used to predict the electronic properties of new designs before synthesis, accelerating the discovery process. jmaterenvironsci.com

Structure-Property Relationships: A critical area of research is establishing clear relationships between molecular structure and material properties. unibo.it For instance, studies on substituted m-terphenyl metal complexes show that while the physical geometry is dominated by sterics, the electronic properties can be systematically tuned by adding electron-donating or electron-withdrawing groups, a trend that can be observed via NMR spectroscopy. nih.govacs.orgcardiff.ac.uk

Tuning Emission Color: The emission wavelength of fluorescent materials can be precisely controlled through molecular engineering. In one example involving a related emitter core, attaching additional electron-donating groups successfully redshifted the emission from green to yellow, demonstrating a clear design principle for color tuning. rsc.org Applying such strategies to m-terphenyl-based emitters could lead to a full spectrum of high-efficiency materials.

Derivative StrategyTarget ApplicationEffect on PropertiesExample Functional GroupsRelevant Research
Attachment of Host MoietiesHigh-efficiency blue OLEDsImproves charge transport and ensures high triplet energy.Carbazole, Phenanthroimidazole researchgate.netresearchgate.net
Donor/Acceptor SubstitutionTuning Emission Color / TADF EmittersModifies HOMO/LUMO levels and singlet-triplet energy gap.Phenoxazine, Triazine rsc.org
para-Substitution on Flanking RingsFundamental Electronic StudiesSystematically alters electronic properties without changing steric profile.-CF₃, -Cl, -SiMe₃, -tBu nih.govacs.orgcardiff.ac.uk
Attachment of Pyrrole GroupsNovel OLED MaterialsModifies optoelectronic and charge transport characteristics.Pyrrole jmaterenvironsci.com

Exploration of New Biological Targets and Therapeutic Modalities

While oligo(phenylenes) are best known for their material applications, the terphenyl scaffold is an emerging "privileged structure" in medicinal chemistry. Its rigid nature allows it to present functional groups in a well-defined spatial orientation, making it ideal for targeting specific protein-protein interactions.

Future research is expanding into several therapeutic areas:

Cancer Immunotherapy: A highly promising application is the development of m-terphenyl derivatives as small-molecule inhibitors of the Programmed Cell Death 1/Programmed Death-Ligand 1 (PD-1/PD-L1) pathway. nih.gov This interaction is a key mechanism used by cancer cells to evade the immune system. Symmetrically substituted m-terphenyls have shown potent inhibitory activity, and research is focused on optimizing these structures to improve their affinity and pharmacological properties. nih.govacs.org

Antiparasitic Agents: Dicationic m-terphenyls have demonstrated significant in vitro activity against several protozoan parasites, including Trypanosoma brucei rhodesiense (the cause of African sleeping sickness) and Plasmodium falciparum (the cause of malaria). acs.org The m-terphenyl core appears to be a viable scaffold for developing new antiprotozoal drugs, an area of urgent medical need. acs.org

Broadening Bioactivity: Naturally occurring p-terphenyls, isomers of the m-terphenyls, exhibit a wide range of biological effects, including cytotoxic, antimicrobial, and antioxidant activities. nih.govouc.edu.cn This suggests that the broader terphenyl chemical space is rich with potential bioactivity. The synthesis of large libraries of m-terphenyl derivatives, for example, those containing amino acid moieties, is a key strategy for screening against a wide array of biological targets to uncover new therapeutic modalities. nih.govacs.org

Integration into Multifunctional Materials and Devices

The unique combination of properties offered by the this compound scaffold—rigidity, thermal stability, and tunable electronics—makes it suitable for integration into a variety of advanced materials and devices beyond its primary use in OLEDs. taylorandfrancis.comwikipedia.org

Emerging paradigms for its application include:

Advanced Organic Electronics: Beyond serving as simple hosts, m-terphenyl derivatives are being developed as the primary light-emitting molecules in OLEDs. nih.gov Their rigid structure helps reduce non-radiative decay pathways, leading to higher quantum efficiencies. They are also being explored as components in organic solar cells and thin-film transistors, where their defined structure can facilitate ordered packing and efficient charge transport. mdpi.com

Crystal Engineering and Supramolecular Chemistry: The defined shape of m-terphenyls makes them excellent tectons, or building blocks, for crystal engineering. taylorandfrancis.com By adding specific recognition motifs (e.g., hydrogen-bonding groups), these molecules can be programmed to self-assemble into highly ordered, porous frameworks or liquid crystals with applications in separations, sensing, and photonics. taylorandfrancis.com

Advanced Photopolymers: Recent research has shown that amino-m-terphenyls with a donor-π-acceptor structure can function as highly effective photoinitiators for 3D-VAT printing processes. researchgate.net These molecules can absorb visible light to initiate polymerization, enabling the fabrication of complex, three-dimensional objects and nanocomposites. researchgate.net

Organometallic Catalysis and Stabilization: The bulky nature of m-terphenyl ligands is used to stabilize highly reactive species in organometallic chemistry, including low-coordinate metal centers and species with metal-metal bonds. wikipedia.org This steric protection allows for the isolation and study of novel compounds and facilitates their use in catalysis. wikipedia.org

Q & A

Q. What are the standard synthetic routes for 1-phenyl-3-(4-phenylphenyl)benzene, and how can reaction conditions be optimized for yield and purity?

The synthesis of triphenylbenzene derivatives often involves cross-coupling reactions or epoxidation of chalcone precursors. For example, chalcone epoxides like 1-phenyl-3-(4-methoxyphenyl)-2,3-epoxy-1-propananone can be synthesized using water or ethanol as solvents under reflux, with analytical-grade reagents and controlled stoichiometry . Optimization includes:

  • Solvent selection : Ethanol/water mixtures reduce side reactions compared to polar aprotic solvents.
  • Catalyst tuning : Lewis acids (e.g., BF₃·Et₂O) may enhance epoxidation efficiency.
  • Characterization : Melting points (Stuart SMP-10 apparatus), UV-Vis (Cary 3500), and FTIR (CARY spectrometer) validate intermediate purity .

Q. How is structural elucidation of this compound performed using crystallographic and spectroscopic methods?

  • X-ray crystallography : The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule structural determination. For high-resolution data, SHELXPRO interfaces with macromolecular refinement tools .
  • Spectroscopy :
    • ¹H NMR (60–400 MHz) identifies aromatic proton environments (δ 7.3–8.0 ppm for phenyl groups) .
    • FTIR detects C=C (1605 cm⁻¹) and C=O (1680 cm⁻¹) stretches in derivatives .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 262 for pyrazole derivatives) confirm molecular weight .

Q. What safety protocols are critical when handling phenyl-substituted aromatic compounds?

  • PPE : Wear nitrile gloves and lab coats to prevent dermal exposure.
  • Respiratory protection : Use NIOSH-approved respirators if vapor/mist concentrations exceed OSHA limits (29 CFR 1910.134) .
  • Storage : Store in sealed containers under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Research Questions

Q. How do electron-donating and electron-withdrawing substituents affect the electronic properties of this compound derivatives?

Substituents like methoxy (-OCH₃) or chloro (-Cl) groups alter conjugation and charge distribution:

  • Methoxy groups : Enhance electron density via resonance, red-shifting UV-Vis absorption (e.g., λmax ~280 nm) .
  • Chloro groups : Withdraw electrons, increasing dipole moments and influencing reactivity in cross-coupling reactions .
  • Computational validation : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and electrostatic potential surfaces to predict reactivity .

Q. What contradictions exist in reported applications of phenyl-substituted benzene derivatives, and how can they be resolved?

  • Example : Derivatives like 1-phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea show dual applications as corrosion inhibitors and anticancer agents. Contradictions arise from solvent-dependent activity:
    • In 1M HCl, these compounds form protective films on mild steel via adsorption (ΔG°ads ≈ −35 kJ/mol, physisorption) .
    • In biological assays, the same compounds exhibit cytotoxicity by intercalating DNA (IC₅₀ ~10 µM) .
  • Resolution : Context-specific experimental designs (e.g., electrochemical impedance spectroscopy vs. cell viability assays) clarify mechanistic pathways .

Q. How can computational modeling guide the design of this compound-based materials for organic electronics?

  • DFT/Molecular Dynamics : Predict charge-carrier mobility (µ ~10⁻³ cm²/V·s) and bandgap (Eg ~3.1 eV) for OLED or OFET applications .
  • Structure-property relationships : Bulky substituents (e.g., tris(4-phenylphenyl)ethenyl groups) improve thermal stability (Td >400°C) but reduce solubility .
  • Validation : Compare computed (e.g., ACD/Labs) vs. experimental properties (e.g., refractive index 1.656, boiling point 763°C) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Side reactions : Oxidative coupling of phenyl groups during reflux generates oligomers. Mitigate via low-temperature (<80°C) Suzuki-Miyaura couplings .
  • Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to isolate isomers.
  • Yield optimization : Kinetic studies show 72% yield at 24 hrs vs. 81% at 48 hrs for pyrazole derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.